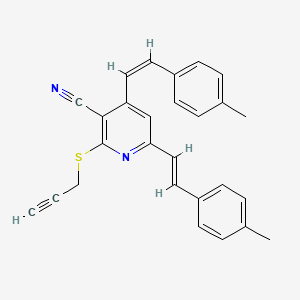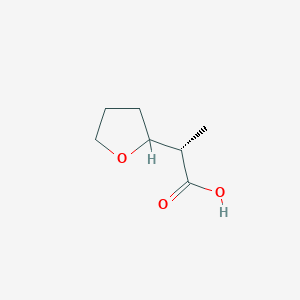![molecular formula C11H15LiN2O4S B2445652 Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate CAS No. 2287273-10-1](/img/structure/B2445652.png)
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate, commonly known as lithium sulfinate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Lithium sulfinate is a white crystalline powder that is soluble in water and has a molecular formula of C11H17LiN2O4S.
Wissenschaftliche Forschungsanwendungen
Lithium sulfinate has been studied for its potential applications in various fields, including organic synthesis, catalysis, and pharmaceuticals. In organic synthesis, lithium sulfinate has been used as a reagent for the preparation of sulfones, sulfoxides, and sulfonamides. In catalysis, lithium sulfinate has been used as a chiral ligand for asymmetric synthesis. In pharmaceuticals, lithium sulfinate has been studied for its potential use in the treatment of bipolar disorder and other neurological disorders.
Wirkmechanismus
The mechanism of action of lithium sulfinate in the treatment of bipolar disorder and other neurological disorders is not fully understood. However, it is believed that lithium sulfinate works by modulating the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Lithium sulfinate may also have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Lithium sulfinate has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal studies, lithium sulfinate has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. Lithium sulfinate has also been shown to have antioxidant and anti-inflammatory effects, which could help to protect the brain from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using lithium sulfinate in laboratory experiments is its relatively low cost and ease of synthesis. Lithium sulfinate is also stable under a wide range of conditions, which makes it a useful reagent for a variety of experiments. However, there are some limitations to using lithium sulfinate in laboratory experiments. For example, lithium sulfinate is not very soluble in organic solvents, which can make it difficult to use in certain types of reactions. In addition, lithium sulfinate can be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on lithium sulfinate. One area of interest is the development of new synthetic methods for lithium sulfinate and its derivatives. Another area of interest is the study of the mechanism of action of lithium sulfinate in the treatment of neurological disorders. Additionally, there is a need for more studies on the safety and toxicity of lithium sulfinate, particularly in relation to its potential use as a pharmaceutical agent. Finally, there is a need for more research on the potential applications of lithium sulfinate in other fields, such as catalysis and materials science.
Synthesemethoden
Lithium sulfinate can be synthesized through the reaction of 2-methylpropan-2-amine, pyridine-2-sulfinic acid, and lithium hydroxide. The reaction occurs at room temperature and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
Eigenschaften
IUPAC Name |
lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFNCNMDYYAAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137943515 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

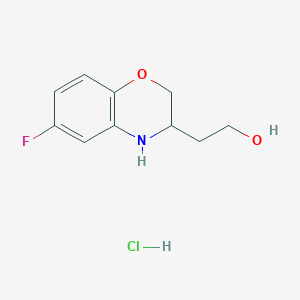
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2445570.png)
![6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2445572.png)
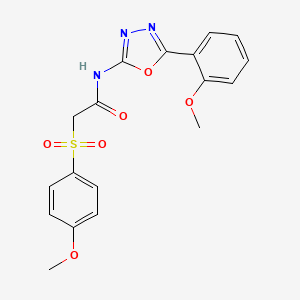
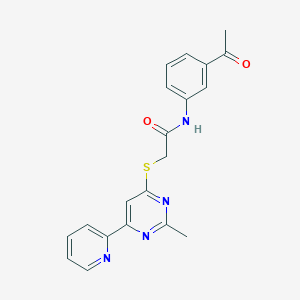

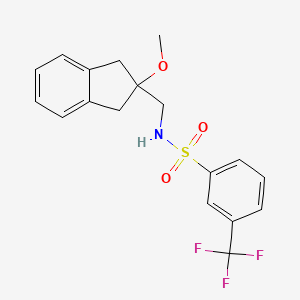
![Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2445581.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2445584.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)
![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)
